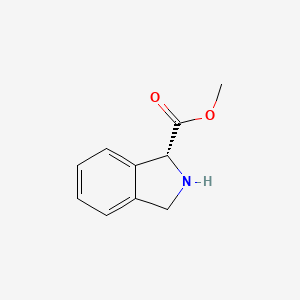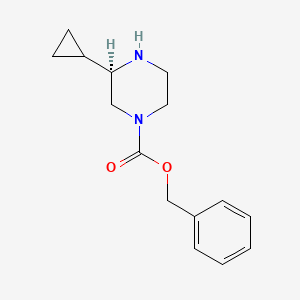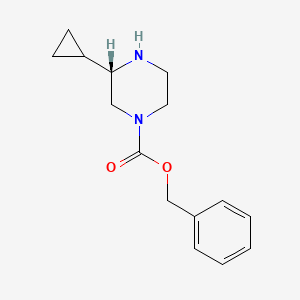
3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide: is a chemical compound with the molecular formula C6H6Br2N2O2 and a molecular weight of 297.93 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of amino, bromo, and carboxylic acid functional groups. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide typically involves the bromination of pyridine derivatives. One common method is the bromination of 3-Amino-4-pyridinecarboxylic acid using bromine or a brominating agent such as pyridine hydrobromide perbromide . The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions like Suzuki coupling or Buchwald-Hartwig amination.
Oxidation and Reduction Reactions: The amino and carboxylic acid groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Buchwald-Hartwig Amination: Uses palladium catalysts and amines.
Oxidation: Uses oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents like sodium borohydride.
Major Products Formed:
Aryl-substituted pyridines: Formed through substitution reactions.
Complex heterocycles: Formed through coupling reactions.
Applications De Recherche Scientifique
Chemistry: 3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific biological pathways and receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Amino-3-bromopyridine: Similar structure but lacks the carboxylic acid group.
2-Amino-4-bromopyridine: Similar structure but with different positioning of the amino and bromo groups.
3-Amino-2-bromopyridine: Similar structure but with different positioning of the amino and bromo groups.
Uniqueness: 3-Amino-4-bromopyridine-2-carboxylic acid hydrobromide is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring, which allows for versatile chemical modifications and interactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Propriétés
IUPAC Name |
3-amino-4-bromopyridine-2-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.BrH/c7-3-1-2-9-5(4(3)8)6(10)11;/h1-2H,8H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDHCCHHMGWDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)N)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.93 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-cyclohexylcyclohexanamine;(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-1-carboxylic acid](/img/structure/B8211716.png)

![[4-(Pyridazin-3-yl)phenyl]acetic acid](/img/structure/B8211728.png)
